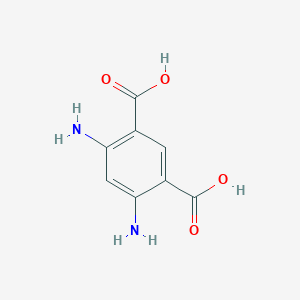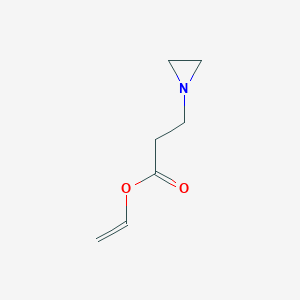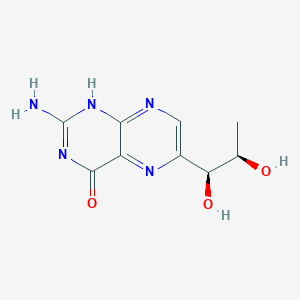
Tungsten diboride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tungsten diboride (WB2) is a compound of tungsten and boron that has garnered attention for its unique properties, including high hardness, high melting point, and excellent electrical conductivity. Due to these properties, it has been studied extensively for its potential applications in various scientific fields.
Mecanismo De Acción
The mechanism of action of tungsten diboride is not well understood, but it is believed to be related to its unique crystal structure and bonding properties. It has been shown to have excellent electrical conductivity and high thermal stability, which makes it useful in various electronic and energy storage applications.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of tungsten diboride, as it is primarily used in industrial and scientific applications. However, some studies have suggested that exposure to tungsten dust or fumes may cause respiratory and neurological problems in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using tungsten diboride in lab experiments include its high hardness, high melting point, and excellent electrical conductivity, which make it useful for various applications. However, its high cost and limited availability may be a limitation for some researchers.
Direcciones Futuras
There are several future directions for research on tungsten diboride, including exploring its potential applications in energy storage, electronics, and catalysis. Additionally, further research is needed to understand its mechanism of action and potential health effects.
Métodos De Síntesis
The most common method for synthesizing tungsten diboride is through a solid-state reaction between tungsten powder and boron powder at high temperatures (above 1500°C) and high pressures. Other methods, such as chemical vapor deposition and reactive sputtering, have also been explored.
Aplicaciones Científicas De Investigación
Tungsten diboride has been studied extensively for its potential applications in various scientific fields, including materials science, electronics, and energy storage. It has been used as a coating material for cutting tools, as a reinforcement material in composites, and as an electrode material in lithium-ion batteries.
Propiedades
Número CAS |
12228-69-2 |
|---|---|
Nombre del producto |
Tungsten diboride |
Fórmula molecular |
B2W |
Peso molecular |
205.5 g/mol |
Nombre IUPAC |
bis(boranylidyne)tungsten |
InChI |
InChI=1S/2B.W |
Clave InChI |
XSPFOMKWOOBHNA-UHFFFAOYSA-N |
SMILES |
B#[W]#B |
SMILES canónico |
B#[W]#B |
Otros números CAS |
12228-69-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



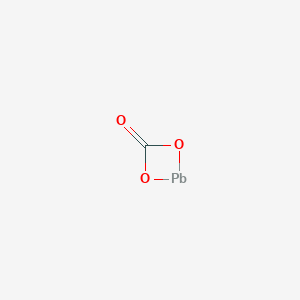
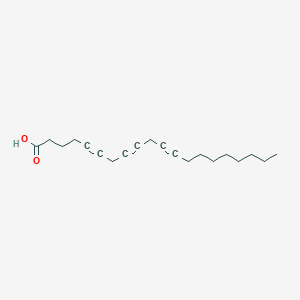
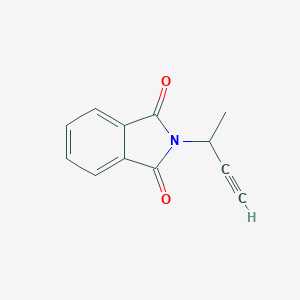
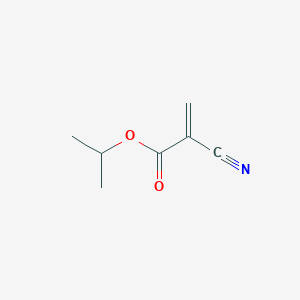
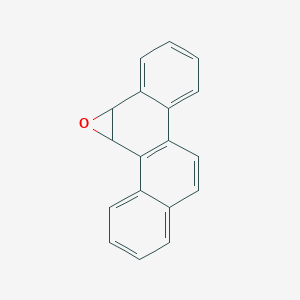
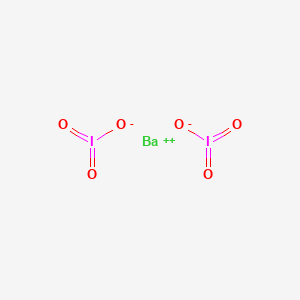
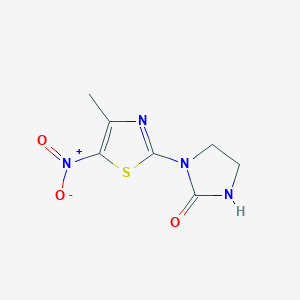
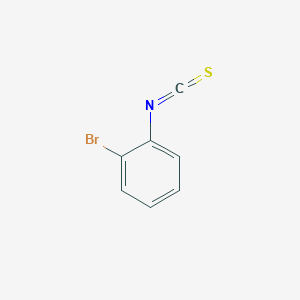
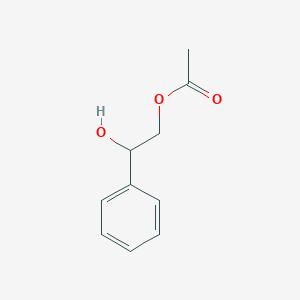
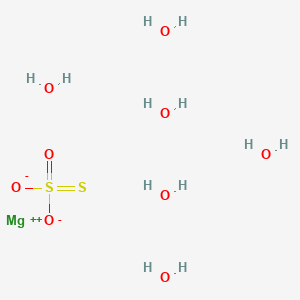
![Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)-](/img/structure/B80001.png)
